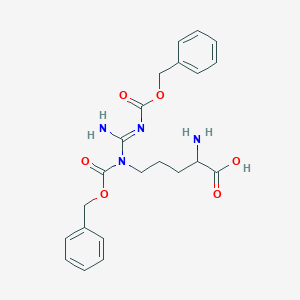

NG,NG,-Di-Cbz-L-arginine

Description

Properties

IUPAC Name |

2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMRXRWHYQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585106 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-79-5 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Protection of α-Amino and Guanidino Groups

The synthesis of NG,NG-Di-Cbz-L-arginine begins with the selective protection of L-arginine’s α-amino and guanidino groups. The guanidino group, due to its higher nucleophilicity, is typically protected first. In a modified Zervas’ method, NG-Cbz-L-arginine methyl ester is synthesized by reacting L-arginine methyl ester with benzyloxycarbonyl chloride (Cbz-Cl) under alkaline conditions. Subsequent protection of the α-amino group is achieved through acylation with Cbz-Cl, yielding the fully protected NG,NG-Di-Cbz-L-arginine derivative. This stepwise approach minimizes side reactions and ensures regioselectivity.

Key challenges include avoiding overprotection and racemization. For instance, attempts to directly protect both groups simultaneously often result in incomplete reactions or byproducts. The use of orthogonal protecting groups (e.g., nitro for guanidino and Cbz for α-amino) has been explored but complicates subsequent deprotection steps.

Lactam Formation via Cyclization

A pivotal intermediate in the synthesis is the β-lactam derivative of NG,NG-Di-Cbz-L-arginine. This lactam is formed by cyclizing the protected arginine using ethyl chloroformate and triethylamine in anhydrous tetrahydrofuran (THF). The reaction proceeds via a mixed anhydride intermediate, which intramolecularly attacks the carbonyl group to form a six-membered lactam ring. This cyclization is highly sensitive to temperature, with optimal yields achieved at –15°C to –20°C.

The lactam serves as a precursor to argininal derivatives, which are critical for synthesizing leupeptins. Reduction of the lactam with lithium aluminum hydride (LiAlH4) in THF at low temperatures (–10°C to –15°C) yields the corresponding aldehyde, NG,NG-Di-Cbz-L-argininal. This aldehyde is highly reactive and must be stabilized as a semicarbazone or immediately used in subsequent couplings.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The reduction of the lactam to the aldehyde exemplifies the importance of reaction conditions. LiAlH4, a strong reducing agent, must be used at subzero temperatures to prevent over-reduction or decomposition. THF, a polar aprotic solvent, facilitates the reaction by stabilizing intermediates and enhancing reagent solubility. Elevated temperatures (>0°C) lead to side reactions, including racemization and polymerization, as evidenced by the loss of optical activity in racemic byproducts.

Racemization Mitigation

Racemization during lactam formation or reduction remains a critical concern. For example, the synthesis of Na-acetyl-NG-Cbz-DL-arginine lactam (3c) resulted in complete racemization, highlighting the sensitivity of the α-carbon to stereochemical inversion under basic conditions. To mitigate this, reactions involving chiral centers are conducted at low temperatures and neutral pH, with minimal exposure to nucleophiles.

Purification and Characterization

Crystallization and Chromatography

Purification of NG,NG-Di-Cbz-L-arginine derivatives relies heavily on recrystallization and column chromatography. The lactam intermediate (3b) is recrystallized from ethyl acetate (AcOEt) to yield colorless needles with a melting point of 116–117°C. For the aldehyde (4b), silica gel chromatography using methanol-AcOEt gradients (7:93 v/v) effectively separates the product from reducing agent residues.

Spectroscopic and Analytical Data

Characterization of NG,NG-Di-Cbz-L-arginine derivatives is achieved through a combination of techniques:

Table 1: Analytical Data for Key Intermediates

| Compound | Melting Point (°C) | IR (cm⁻¹) | NMR (δ ppm, CDCl₃) | Elemental Analysis (%) |

|---|---|---|---|---|

| Lactam (3b) | 116–117 | 1735 (C=O) | 1.97 (s, 3H, acetyl) | C: 56.31; H: 6.46; N: 17.78 |

| Aldehyde (4b) | 150–153 | 2520 (N–H) | 2.19 (s, 3H, acetyl) | C: 54.51; H: 6.38; N: 15.80 |

Infrared spectroscopy confirms the presence of carbonyl (1735 cm⁻¹) and guanidino (2520 cm⁻¹) groups, while NMR spectra resolve acetyl and Cbz protons. Elemental analysis validates stoichiometry, with deviations <0.5% from theoretical values.

Applications in Peptide Synthesis

NG,NG-Di-Cbz-L-arginine is a cornerstone in synthesizing leupeptins, potent protease inhibitors. The aldehyde derivative (4b) undergoes reductive amination with leucine residues to form the tripeptide backbone of leupeptin Ac-LL . Selective deprotection of the Cbz groups under hydrogenolysis or acidic conditions yields the final bioactive compound.

Chemical Reactions Analysis

Types of Reactions: NG,NG,-Di-Cbz-L-arginine undergoes various chemical reactions, including:

Hydrolysis: The Cbz protecting groups can be removed under acidic or basic conditions to yield L-arginine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz groups are replaced by other functional groups.

Oxidation and Reduction: While the guanidine group is relatively stable, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Hydrolysis: L-arginine.

Substitution: Various substituted derivatives of L-arginine.

Oxidation and Reduction: Modified forms of this compound with altered oxidation states.

Scientific Research Applications

NG,NG,-Di-Cbz-L-arginine has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for other protected amino acids.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a prodrug for L-arginine.

Mechanism of Action

The mechanism of action of NG,NG,-Di-Cbz-L-arginine primarily involves its role as a protected form of L-arginine. The Cbz groups protect the guanidine group from unwanted reactions during peptide synthesis. Upon removal of the Cbz groups, L-arginine is released, which can then participate in various biochemical pathways. L-arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system .

Comparison with Similar Compounds

Structural Features

- NG,NG'-Di-Cbz-L-arginine : Contains two aromatic Cbz groups, introducing steric bulk and hydrophobicity.

- Methylated Arginine Derivatives: NG,NG-Dimethyl-L-arginine (ADMA): Features two methyl groups on the guanidino nitrogen (CAS: 30315-93-6; Molecular formula: C₈H₁₈N₄O₂·2HCl; MW: 290.18 g/mol) . NG,NG'-Dimethyl-L-arginine di(p-hydroxyazobenzene-p’-sulfonate): Includes sulfonate and azo groups (CAS: 102783-24-4; MW: 758.82 g/mol) .

Physicochemical Properties

- Solubility :

- Stability: Cbz groups are stable under acidic conditions but cleaved via hydrogenolysis, making Di-Cbz-L-arginine suitable for stepwise peptide synthesis . Methylated derivatives remain stable in physiological conditions for in vivo studies .

Pharmacological Roles

- Methylated Derivatives (ADMA, L-NAME): Act as competitive inhibitors of nitric oxide synthase (NOS), modulating NO production. For example, L-NAME enhances morphine antinociception by reducing NO levels .

- Di-Cbz-L-arginine : Lacks direct pharmacological activity; its role is confined to synthetic chemistry as an intermediate .

Analytical and Industrial Relevance

- Purity Standards :

- Industrial Use :

- Di-Cbz-L-arginine is utilized in controlled peptide assembly, while methylated arginines serve as isotopic internal standards (e.g., ADMA-d6) in mass spectrometry .

Biological Activity

NG,NG-Di-Cbz-L-arginine (N,N'-Di-carbobenzoxy-L-arginine) is a modified form of the amino acid arginine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

NG,NG-Di-Cbz-L-arginine is characterized by the addition of two carbobenzoxy (Cbz) groups to the guanidine nitrogen of L-arginine. This modification enhances its lipophilicity and alters its interaction with biological membranes. The synthesis typically involves protecting the amino groups of arginine to prevent unwanted reactions during the introduction of Cbz groups.

Synthesis Pathway

- Protection of L-arginine : The amino groups are protected using suitable protecting groups.

- Carbobenzoxy Group Introduction : Cbz groups are introduced via reaction with benzyl chloroformate or similar reagents.

- Deprotection : After the desired compound is formed, protecting groups are removed to yield NG,NG-Di-Cbz-L-arginine.

The biological activity of NG,NG-Di-Cbz-L-arginine can be attributed to its interaction with nitric oxide (NO) pathways and its role as a substrate for nitric oxide synthase (NOS). Arginine derivatives often influence NO production, which is crucial in various physiological processes including vasodilation, neurotransmission, and immune response.

Pharmacological Effects

- Anticonvulsant Activity : Studies indicate that NG-nitro-L-arginine (NNA), a related compound, affects seizure thresholds in animal models. While NNA acts as a non-selective NOS inhibitor, NG,NG-Di-Cbz-L-arginine may exhibit similar effects by modulating NO levels in the brain .

- Vasodilation : As a precursor to NO, NG,NG-Di-Cbz-L-arginine can enhance vasodilatory responses. This has implications for cardiovascular health and conditions such as hypertension.

- Potential Neuroprotective Effects : By influencing NO pathways, this compound may offer neuroprotective benefits in conditions like stroke or neurodegenerative diseases.

Research Findings

Recent studies have highlighted the significance of arginine derivatives in various biological contexts:

- Table 1: Effects of NG-nitro-L-arginine on Seizure Activity

| Treatment | ED50 (mg/kg) | Effect on Seizures |

|---|---|---|

| Control | 108.9 | Baseline |

| NNA (40 mg/kg) | 137.4 | Attenuated |

| 7-Nitroindazole | Enhanced | Synergistic effect |

This table summarizes findings from studies examining the impact of NNA on seizure activity when combined with other compounds .

Case Studies

- Case Study on Anticonvulsant Effects : A study evaluated the effects of NG-nitro-L-arginine on loreclezole-induced seizures in mice. It was found that while NNA increased the effective dose required for seizure control, it did not significantly impair motor coordination or memory functions .

- Neuroprotective Potential : Another investigation into the neuroprotective properties of arginine derivatives suggested that they could mitigate oxidative stress in neuronal cells, thereby reducing neuronal death during ischemic events .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing NG,NG'-Di-Cbz-L-arginine, and how can its purity be validated?

- Methodological Guidance :

- Protection Strategies : Use dual Cbz (carbobenzoxy) groups to protect the guanidine moiety of L-arginine. Ensure reaction conditions (e.g., pH, temperature) are optimized to avoid overprotection or side reactions .

- Purification : Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:1 chloroform/methanol) .

- Characterization : Confirm structure using -NMR (e.g., benzyl protons at δ 7.3–7.4 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which analytical techniques are most reliable for assessing the stability of NG,NG'-Di-Cbz-L-arginine in aqueous solutions?

- Methodological Guidance :

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (25–60°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy (λ = 254 nm) and HPLC retention time shifts .

- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Report deviations using NIH guidelines for preclinical research reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) observed for NG,NG'-Di-Cbz-L-arginine derivatives?

- Methodological Guidance :

- Root-Cause Analysis : Compare solvent effects (e.g., DMSO vs. CDCl) on chemical shift variability. Perform 2D NMR (COSY, HSQC) to confirm spin-spin coupling and rule out impurities .

- Replication : Adopt a standardized protocol for sample preparation (e.g., degassing, concentration) to minimize artifacts. Cross-validate findings with independent labs using blinded analysis .

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studying NG,NG'-Di-Cbz-L-arginine’s role in enzyme inhibition assays?

- Methodological Guidance :

- PICO Framework :

- Population : Target enzyme (e.g., nitric oxide synthase).

- Intervention : NG,NG'-Di-Cbz-L-arginine at varying concentrations.

- Comparison : Unprotected L-arginine or commercial inhibitors.

- Outcome : IC values and kinetic parameters (K, V) .

- FINER Criteria : Ensure feasibility by pre-testing solubility in assay buffers and validating novelty through literature gaps (e.g., unexplored binding modes) .

Q. How can researchers optimize reaction yields for NG,NG'-Di-Cbz-L-arginine while minimizing racemization?

- Methodological Guidance :

- DOE Approaches : Use factorial design to test variables (e.g., coupling reagents, reaction time). For racemization control, employ chiral HPLC (e.g., Chiralpak IC column) and circular dichroism (CD) spectroscopy .

- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions using response surface methodology (RSM) .

Q. What strategies are recommended for investigating NG,NG'-Di-Cbz-L-arginine’s interactions with biological membranes in vitro?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.